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[211At]MABG is an analogue of meta-iodobenzylguanidine (MIBG) where the radioisotope

iodine-131 is replaced by astatine-211 (211At), an alpha-particle emitting isotope. This

substitution offers the potential for enhanced therapeutic efficacy due to the highly destructive,

short-range nature of alpha radiation. [211At]MABG is being investigated for the treatment of

neuroendocrine tumors, such as neuroblastoma and malignant

pheochromocytoma/paraganglioma, which overexpress the norepinephrine transporter (NET).

Chemical Structure and Properties
The core structure of [211At]MABG consists of a benzylguanidine moiety with an astatine-211

atom at the meta position of the benzene ring.

Table 1: Physicochemical Properties of [211At]MABG
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Property Value/Description

Radionuclide Astatine-211 (211At)

Half-life of 211At 7.2 hours

Emission Alpha particles

Target Norepinephrine Transporter (NET)

Therapeutic Application
Targeted radionuclide therapy for

neuroendocrine tumors

Mechanism of Action
The therapeutic action of [211At]MABG is centered on its targeted delivery of cytotoxic alpha-

particle radiation to tumor cells. The molecule is a norepinephrine analogue and is recognized

and taken up by the norepinephrine transporter (NET), which is often highly expressed on the

surface of neuroendocrine tumor cells.[1][2] This targeted uptake concentrates the astatine-211

at the tumor site, leading to localized cell killing while minimizing damage to surrounding

healthy tissues.[1] The high linear energy transfer of alpha particles makes them particularly

effective at inducing complex, difficult-to-repair DNA double-strand breaks in cancer cells,

leading to potent cytotoxicity.[3]
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Mechanism of action of [211At]MABG.

Synthesis and Experimental Protocols
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The synthesis of [211At]MABG typically involves the astatination of a precursor molecule. A

common method utilizes a tin precursor anchored to a solid support, which facilitates

purification.[2]

Table 2: Summary of [211At]MABG Synthesis Parameters

Parameter Value/Description Reference

Precursor Solid-supported tin precursor [2]

Astatine Source 211At in methanolic solution [2]

Oxidant H2O2/HOAc mixture [2]

Purification

C-18 solid-phase extraction or

cation exchange resin

cartridge

[2]

Radiochemical Yield
63 ± 13% (C-18 SPE); 63 ± 9%

(cation exchange)
[2]

Radiochemical Purity > 90% [2]

Synthesis Time
Shorter with cation exchange

resin
[2]

Experimental Protocol for High-Level Synthesis of [211At]MABG:

A detailed protocol for a kit-based synthesis method has been developed to facilitate clinical

evaluation.[2]

Preparation: A tin precursor is anchored to a solid-support resin.

Astatination: The resin is treated with a methanolic solution of 211At in the presence of an

oxidant mixture of hydrogen peroxide and acetic acid.[2]

Incubation: The suspension is stirred at room temperature for a specified period.

Isolation: [211At]MABG is isolated from the reaction mixture using either a C-18 solid-phase

extraction (SPE) cartridge or a cation exchange resin cartridge. The cation exchange method
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avoids a problematic methanol evaporation step.[2]

Quality Control: The final product is tested for radiochemical purity, sterility, and

apyrogenicity to ensure it is suitable for clinical studies.[2]
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General workflow for the synthesis of [211At]MABG.
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Clinical and Preclinical Research
Preclinical studies have demonstrated the potent antitumor effects of [211At]MABG in models

of malignant pheochromocytoma and neuroblastoma.[3] The cytotoxicity of [211At]MABG has

been shown to be significantly higher than that of its iodine-131 labeled counterpart,

[131I]MIBG.[3] Clinical trials are underway to evaluate the safety and efficacy of [211At]MABG

in patients with malignant pheochromocytoma and paraganglioma.[1][4]

Other Potential Interpretations of "MB-211"
PROTAC Degrader GP-211
In the context of targeted protein degradation, a compound designated "211" (GP-211) was

part of a series of synthesized dual-target degraders for phosphoinositide 3-kinase (PI3K) and

mammalian target of rapamycin (mTOR).[5] These molecules, known as Proteolysis Targeting

Chimeras (PROTACs), are designed to induce the degradation of specific proteins. In this

particular study, while GP-211 was screened, the lead compound identified was GP262, which

demonstrated potent degradation of PI3K and mTOR and exhibited significant antiproliferative

activity in breast cancer cell lines.[5] The research involved mechanistic studies confirming

degradation via the ubiquitin-proteasome system and in vivo validation of tumor growth

suppression.[5]

NDSB 211
NDSB 211 is the shorthand for 3-[Dimethyl-(2-hydroxyethyl)ammonio]-1-propanesulfonate, a

non-detergent sulfobetaine.[6] It is a zwitterionic compound used in biochemical applications to

increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins

without denaturation.[6]

E 211 (Sodium Benzoate)
E 211 is the E number for sodium benzoate, the sodium salt of benzoic acid.[7] It is widely

used as a food preservative due to its bacteriostatic and fungistatic properties under acidic

conditions.[7] It is commonly found in acidic foods such as carbonated drinks, jams, and salad

dressings.[7]

In summary, while "MB-211" is an ambiguous term, the context of in-depth technical

information for researchers in drug development strongly points towards [211At]meta-
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astatobenzylguanidine as the most likely subject of interest. This radiopharmaceutical

represents a promising advancement in targeted alpha-particle therapy for neuroendocrine

cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1193101?utm_src=pdf-custom-synthesis
https://openmedscience.com/astatine-211-mabg-in-malignant-pheochromocytoma-and-paragangliomas/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1885228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9475242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9475242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9475242/
https://www.frontiersin.org/journals/medicine/articles/10.3389/fmed.2022.1076210/full
https://www.frontiersin.org/journals/medicine/articles/10.3389/fmed.2022.1076210/full
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c02244
https://www.sigmaaldrich.com/US/en/product/sigma/n0665
https://www.atamanchemicals.com/e-211_u29425/
https://www.benchchem.com/product/b1193101#mb-211-chemical-structure-and-properties
https://www.benchchem.com/product/b1193101#mb-211-chemical-structure-and-properties
https://www.benchchem.com/product/b1193101#mb-211-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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